molecular formula C8H11N3O4S B13236200 N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide

N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13236200
M. Wt: 245.26 g/mol
InChI Key: DXLZVBZGJRLYQR-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide (CAS 90091-33-1) is a sulfonamide derivative of significant interest in chemical and biological research. With a molecular formula of C8H11N3O4S and a molecular weight of 245.26 g/mol, this compound features a 4-nitrobenzenesulfonamide group attached to a 2-aminoethylamine linker . The structure combines an electron-withdrawing nitro group with the sulfonamide functional group, a key motif in medicinal chemistry known to confer a wide range of pharmacological activities . Sulfonamides, as a class, are recognized for their ability to inhibit enzymes like dihydropteroate synthetase and carbonic anhydrase, which makes them valuable as antibacterial agents and beyond . The presence of the primary amine on the ethyl chain provides a reactive handle for further chemical modification, allowing researchers to use this compound as a versatile building block or precursor in organic synthesis and drug discovery efforts . It is widely utilized in the development of more complex molecules and in studies investigating protein-ligand interactions . Researchers value this compound for exploring structure-activity relationships and designing novel bioactive agents. This product is provided as a high-purity powder intended for laboratory research applications. It is strictly for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information prior to use.

Properties

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

N-(2-aminoethyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C8H11N3O4S/c9-5-6-10-16(14,15)8-3-1-7(2-4-8)11(12)13/h1-4,10H,5-6,9H2

InChI Key

DXLZVBZGJRLYQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminoethylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminoethylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can be considered to make the process more sustainable.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to form amine derivatives. Key methods include:

Reducing Agent Conditions Product Yield/Outcome References
Sodium borohydrideMethanol, room temperature4-Aminobenzene-1-sulfonamide analogPartial conversion (60%)
LiAlH₄Anhydrous THF, refluxAmine derivativeHigh yield (85%)
H₂/Pd-CEthanol, 50°C4-Aminobenzene-1-sulfonamideQuantitative conversion
  • Mechanism : The nitro group is reduced to an amine (-NH₂) via intermediates (nitroso, hydroxylamine). LiAlH₄ provides stronger reducing power compared to NaBH₄.

  • Kinetics : Pd-C catalytic hydrogenation achieves full conversion in 2–4 hours .

Oxidation Reactions

The primary amine (-NH₂) in the aminoethyl side chain can oxidize under controlled conditions:

Oxidizing Agent Conditions Product Observations References
KMnO₄Acidic aqueous medium, 70°CNitrile (-CN) or imine derivativesLow selectivity
OzoneCH₂Cl₂, -78°CSulfonamide ketoneRequires inert atmosphere
  • Challenges : Over-oxidation to nitro groups or degradation products is common.

Substitution Reactions

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitutions:

Nucleophile Conditions Product Efficiency References
AminesDMF, K₂CO₃, 80°CSecondary sulfonamidesModerate (50–70%)
ThiolsEtOH, NaOH, refluxSulfur-linked derivativesHigh (80%)
Grignard reagentsTHF, 0°C → RTAlkylated sulfonamidesVariable (30–90%)
  • Regioselectivity : Substitution occurs preferentially at the sulfonamide nitrogen due to its electrophilic nature .

Acid-Base Reactions

The aminoethyl group (-NH₂) exhibits basicity, forming salts with acids:

Acid Conditions Product Application References
HCl (gaseous)Et₂O, 0°CHydrochloride saltImproved crystallinity
H₂SO₄Aqueous, RTSulfate saltSolubility enhancement
  • pKa : The amine group has a pKa ~9.5, enabling protonation under mild acidic conditions .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and NOₓ gases.

  • Hydrolysis : Resistant to aqueous hydrolysis under neutral conditions but degrades in strong acids/bases.

This compound’s versatility in reduction, substitution, and coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the nitrobenzene sulfonamide moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Structural Analogues and Substituent Effects

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents Molecular Weight Key Features
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide C₈H₁₁N₃O₄S -NO₂, -NH₂CH₂CH₂- 281.72 (HCl) High acidity, reactive aminoethyl
4-Amino-N-(2-hydroxyethyl)-N-methylbenzene-1-sulfonamide C₉H₁₄N₂O₃S -NH₂, -CH₃, -OCH₂CH₂OH 230.29 Enhanced solubility, polar groups
N-(2-Aminophenyl)-4-nitrobenzenesulfonamide C₁₂H₁₁N₃O₄S -NO₂, -NH₂C₆H₄- 293.30 Aromatic amine, bulkier structure
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide C₁₅H₁₇NO₂S -CH₃, -CH(CH₂C₆H₅) 283.37 Chiral center, hydrophobic
4-Amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide C₁₁H₁₄N₄O₂S₂ -NH₂, -C₄H₉-thiadiazole 322.40 Heterocyclic moiety, antimicrobial
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound increases acidity (pKa ~1-2 for sulfonamides) compared to amino or methyl substituents (pKa ~6-10) .
  • Solubility: The hydrochloride salt of the target compound improves water solubility, whereas analogues like N-(2-aminophenyl)-4-nitrobenzenesulfonamide () may exhibit lower solubility due to aromatic bulk .
  • Reactivity: The aminoethyl group enables nucleophilic reactions (e.g., coupling with carboxylic acids), while hydroxyethyl or thiadiazolyl groups () favor hydrogen bonding or heterocyclic interactions .

Research Findings and Trends

  • Synthetic Utility: The aminoethyl group in the target compound facilitates conjugation with biomolecules, making it valuable in prodrug design .
  • Antimicrobial Potential: While nitro groups are less common in modern sulfonamide antibiotics (due to resistance), they remain relevant in targeting nitroreductase-expressing pathogens .
  • Material Science : Silane-coupled sulfonamides (e.g., ) highlight divergent applications in coatings, emphasizing the versatility of sulfonamide chemistry .

Biological Activity

N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide, also known as N-(2-aminoethyl)-4-nitrobenzenesulfonamide hydrochloride, is an organic compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C10_{10}H12_{12}N2_{2}O4_{4}S, with a molecular weight of approximately 281.72 g/mol. It features a sulfonamide functional group, a nitro group attached to a benzene ring, and an aminoethyl side chain, contributing to its reactivity and biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Folate Synthesis : Similar to other sulfonamides, it is believed to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts nucleic acid production, leading to antibacterial effects.
  • Reactive Oxygen Species Generation : The presence of the nitro group may facilitate the generation of reactive oxygen species (ROS) upon reduction, which can induce oxidative stress in various biological systems, potentially leading to anticancer activity .

Antimicrobial Activity

Research indicates that this compound may possess notable antimicrobial properties:

  • Antibacterial Studies : Compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that sulfonamides can inhibit the growth of Staphylococcus aureus and Escherichia coli at varying concentrations .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus>100 μM
Escherichia coli>100 μM
Klebsiella pneumoniae>100 μM

Anticancer Potential

The compound's ability to generate ROS suggests potential anticancer properties. Nitro-containing compounds have been studied for their effectiveness in targeting cancer cells through oxidative mechanisms. Preliminary studies indicate that similar compounds can inhibit cancer cell proliferation .

Case Studies and Research Findings

  • Synthesis and Inhibition Studies : A study synthesized various sulfonamide derivatives and evaluated their inhibition against human carbonic anhydrases (hCAs). The derivatives exhibited varying degrees of inhibition, with some showing Ki values as low as 49 nM . This suggests that this compound could be developed into a potent inhibitor for therapeutic applications.
  • Molecular Docking Studies : Computational studies have shown that related compounds bind effectively to target enzymes such as E. coli DNA gyrase and COVID-19 main protease, indicating a broad spectrum of potential applications in drug design . The binding energies observed (around -6.37 kcal/mol) suggest strong interactions that could be exploited in developing new therapeutics.

Applications

This compound has potential applications in several fields:

  • Pharmaceutical Development : Due to its antimicrobial and potential anticancer properties, this compound could serve as a lead structure for developing new antibiotics or anticancer agents.
  • Biological Research : It is utilized in studying enzyme inhibition and protein interactions due to its ability to form stable complexes with biomolecules .

Q & A

Q. What are the common synthetic routes for preparing N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide, and what key reaction conditions optimize yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution, typically involving 4-nitrobenzenesulfonyl chloride and ethylenediamine. Sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) is used as a base to deprotonate the amine group of ethylenediamine, facilitating reaction with the sulfonyl chloride. Reaction temperatures are maintained at 0–25°C to minimize side reactions. Purification is achieved through recrystallization using ethanol/water mixtures or column chromatography. Yields are optimized by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H and 13C NMR : Confirm the presence of the aminoethyl (-NH-CH2-CH2-) and nitrobenzene (C-NO2) groups. Chemical shifts for sulfonamide protons appear at δ 7.5–8.5 ppm (aromatic protons) and δ 2.5–3.5 ppm (ethylenediamine chain).
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 275.3).
  • Elemental Analysis : Ensure purity (>95%) by matching calculated and observed C, H, N, S percentages .

Advanced Research Questions

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to enzymes like carbonic anhydrase or antimicrobial targets. For example, the nitro group’s electron-withdrawing effect enhances sulfonamide’s hydrogen-bonding capacity with active-site residues. Validation involves comparing computational binding scores with experimental IC50 values from enzyme inhibition assays .

Q. What advanced thermal analysis techniques reveal the decomposition profiles and phase transitions of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset (~250–300°C) and residue formation (e.g., sulfonic acid derivatives). Heating rates of 10°C/min under nitrogen ensure oxidative stability.
  • Differential Scanning Calorimetry (DSC) : Detects endothermic melting points (e.g., 180–185°C) and exothermic decomposition events. Sample preparation in hermetically sealed pans prevents moisture interference.
  • Heat Capacity (Cp) Measurements : Modulated DSC quantifies Cp changes during phase transitions, critical for understanding material stability in drug formulations .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The nitro group’s strong electron-withdrawing effect activates the sulfonamide’s sulfur atom for nucleophilic attack. Hammett substituent constants (σmeta = +1.43 for NO2) correlate with reaction rates in SN2 mechanisms. Kinetic studies (e.g., varying substituents on the benzene ring) demonstrate accelerated reactions with nucleophiles like hydroxide or amines. Solvent effects (polar aprotic vs. protic) further modulate reactivity—DMF enhances nucleophilicity compared to ethanol .

Q. What strategies are employed to study metal coordination chemistry with this compound?

Methodological Answer:

  • UV-Vis Spectrophotometry : Monitors ligand-to-metal charge transfer (LMCT) bands (e.g., λmax shifts upon binding to Cu²+ or Fe³+).
  • X-ray Crystallography : Resolves coordination geometry (e.g., octahedral complexes with sulfonamide S=O and aminoethyl NH groups as donors).
  • Potentiometric Titration : Determines stability constants (log K) for metal-ligand complexes at varying pH.
  • Antimicrobial Assays : Correlates metal coordination with enhanced bioactivity against pathogens like E. coli .

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